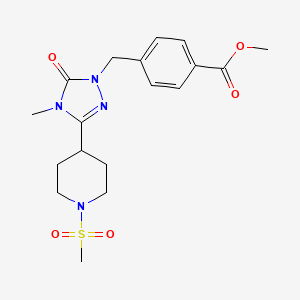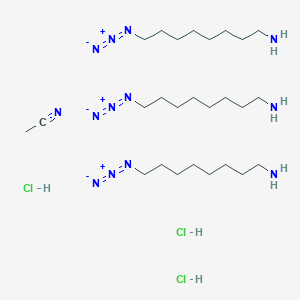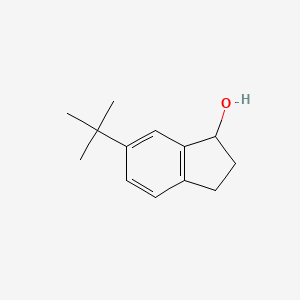
6-tert-butyl-2,3-dihydro-1H-inden-1-ol
説明
6-tert-Butyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with the empirical formula C13H18O . It has a molecular weight of 190.28 . The IUPAC name for this compound is 6-tert-butyl-1-indanol .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C1=CC=C2CCC(C2=C1)O)C . This indicates that the compound contains a tert-butyl group attached to an indenol group. The InChI key for this compound is ZFVNKELWXMPTGU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-tert-Butyl-2,3-dihydro-1H-inden-1-ol is a powder at room temperature . It has a melting point of 77-78 degrees Celsius .科学的研究の応用
Chemical Synthesis and Characterization
6-tert-butyl-2,3-dihydro-1H-inden-1-ol and its derivatives are primarily used in chemical synthesis and analysis. A study by Çolak et al. (2021) involved synthesizing and characterizing compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and analyzing them through FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis was also employed to detail the molecular structure of these compounds, revealing intricate intramolecular hydrogen bonding details (Çolak et al., 2021).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of similar compounds have been a subject of interest. For example, the work of Dazie et al. (2017) focused on analyzing the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a related compound, to understand the planarity of substituted pyrrole rings in these structures, providing insights into molecular conformations (Dazie et al., 2017).
Material Science and Engineering
In the realm of materials science, certain derivatives of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol have shown potential. A study by Zhang et al. (2015) discussed the use of tert-butyl phenyl sulfoxide, a related compound, as a traceless precatalyst for generating sulfenate anions. This compound facilitated the coupling of benzyl halides to trans-stilbenes, indicating its utility in fine chemical synthesis (Zhang et al., 2015).
Thermodynamic and Kinetic Studies
The thermodynamic and kinetic properties of related compounds have been investigated. Lucarini et al. (2001) conducted a detailed study on the homolytic reactivity of 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, providing insights into bond dissociation energies and rate constants for reactions with various radicals. This research contributes to our understanding of the antioxidant properties and polymerization inhibition capabilities of these compounds (Lucarini et al., 2001).
Catalytic Applications
The catalytic applications of related compounds have been explored. For instance, Weberski et al. (2012) discussed the synthesis and characterization of Ni(II) ethylene polymerization catalysts based on tert-butyl derivatives. The study highlighted differences in polymerization activity and thermal stability, shedding light on the role of these compounds in the polymerization process (Weberski et al., 2012).
Pharmaceutical and Medicinal Chemistry
While direct applications in pharmaceuticals for 6-tert-butyl-2,3-dihydro-1H-inden-1-ol were not found, its structural analogs have been investigated in medicinal chemistry. For instance, Castillo et al. (2009) studied various benzyl-tert-butyl-phenylpyrazolo[3,4-d]oxazines, analyzing their hydrogen-bonded structures and their potential in pharmaceutical applications (Castillo et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12,14H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNKELWXMPTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC2O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)
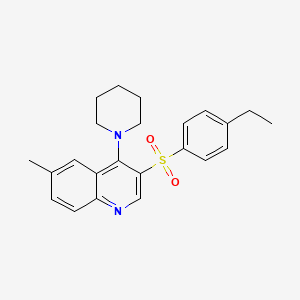
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)
![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)

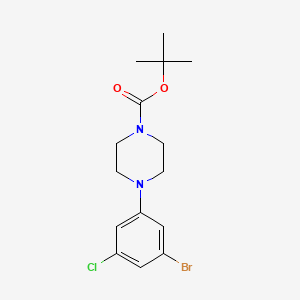

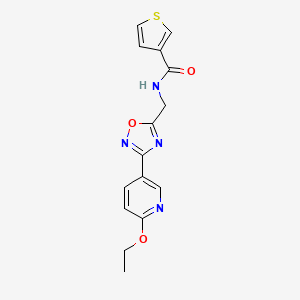

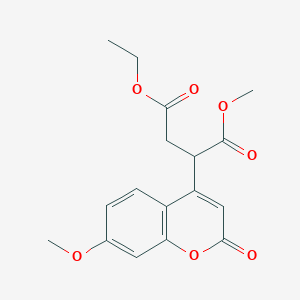
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)
